molecular formula C22H15N3O2S B11183861 1-(9H-carbazol-9-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

1-(9H-carbazol-9-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

Cat. No.: B11183861
M. Wt: 385.4 g/mol
InChI Key: RNJNMXYLRGIJFQ-UHFFFAOYSA-N
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Description

This compound features a carbazole core linked to a 5-phenyl-1,3,4-oxadiazole moiety via a sulfanyl ethanone bridge. Carbazole derivatives are renowned for their optoelectronic properties and biological activities, while 1,3,4-oxadiazoles contribute electron-withdrawing characteristics and structural rigidity . The sulfanyl group enhances solubility and may facilitate intermolecular interactions. Synthesized via condensation of 2-(9H-carbazol-9-yl)acetohydrazide with acetic anhydride, this compound exhibits an 84% yield and a melting point of 236°C, indicative of high crystallinity .

Properties

Molecular Formula

C22H15N3O2S

Molecular Weight

385.4 g/mol

IUPAC Name

1-carbazol-9-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15N3O2S/c26-20(14-28-22-24-23-21(27-22)15-8-2-1-3-9-15)25-18-12-6-4-10-16(18)17-11-5-7-13-19(17)25/h1-13H,14H2

InChI Key

RNJNMXYLRGIJFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53

Origin of Product

United States

Biological Activity

1-(9H-Carbazol-9-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a compound that combines the structural features of carbazole and oxadiazole, two moieties known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a carbazole core linked to a 1,3,4-oxadiazole ring through a sulfanyl group. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 1,3,4-oxadiazole possess antibacterial and antifungal activities against various pathogens.

Pathogen Activity Reference
Escherichia coliInhibition observed
Candida albicansModerate activity
Pseudomonas aeruginosaStrong anti-biofilm effect

In vitro studies demonstrated that the compound showed effective inhibition against E. coli and C. albicans, with notable results in preventing biofilm formation by Pseudomonas aeruginosa at specific concentrations.

Anticancer Activity

The anticancer potential of carbazole derivatives has been widely studied. The compound exhibited cytotoxic effects on various cancer cell lines. For example, in vitro assays revealed that at concentrations above 100 µg/mL, the compound significantly reduced cell viability in HeLa and HaCaT cells.

Cytotoxicity Data

Cell Line IC50 (µg/mL) Observation
HeLa>100Decreased viability
HaCaT>100Dose-dependent reduction

The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, particularly affecting the S phase in HaCaT cells after prolonged exposure .

Anti-inflammatory Activity

Compounds with oxadiazole rings have also been reported to possess anti-inflammatory properties. The synthesis of related compounds has shown promise in reducing inflammation markers in various models.

Case Studies

A case study involving the synthesis and biological evaluation of similar compounds highlighted their broad spectrum of activity:

  • Synthesis Protocol : The compound was synthesized through a condensation reaction involving precursors derived from carbazole and oxadiazole.
  • Biological Evaluation : The synthesized compounds were evaluated for their antimicrobial and anticancer activities using standard assays.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Compound Name Substituents/Modifications Key Features Similarity Index Reference
1-(9-Methyl-9H-carbazol-3-yl)ethanone Methyl at N9, ethanone at C3 Simpler carbazole derivative; lacks oxadiazole 0.84
1-(4-(9H-Carbazol-9-yl)phenyl)ethanone Phenyl-ethanone linked to carbazole Aromatic substitution; no sulfur bridge 0.92
1-(9-Octyl-9H-carbazol-3-yl)ethanone Octyl chain at N9 Enhanced lipophilicity N/A
Bncz2 (1-(9-benzyl-1-methyl-9H-carbazol-2-yl)ethanone) Benzyl and methyl groups Modified carbazole with benzyl substitution N/A
5‑((9H‑carbazol‑9‑yl)methyl)‑3‑(4‑fluorobenzoyl)‑1,3,4‑oxadiazol‑2(3H)‑one Fluorobenzoyl on oxadiazole Electron-withdrawing substituent N/A

Notes:

  • The target compound’s 5-phenyl-1,3,4-oxadiazole and sulfanyl bridge distinguish it from simpler carbazole-ethanones (e.g., methyl or octyl derivatives) .

Physical and Spectral Properties

  • Melting Points: The target compound (236°C) has a higher melting point than alkylated analogs (e.g., 1-(9-hexyl-9H-carbazol-3-yl)ethanone, 68–70°C), reflecting stronger π-π stacking from the oxadiazole and carbazole .
  • NMR Shifts : The sulfanyl group in the target compound causes distinct δ 10.2 ppm (N–H) and δ 7.2–8.33 ppm (Ar–H) in ¹H NMR, differing from alkylated carbazoles (e.g., δ 4.34 ppm for hexyl chains) .

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